molecular formula C22H20FN7O2S3 B2883437 N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-3-fluorobenzamide CAS No. 393840-02-3

N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-3-fluorobenzamide

Cat. No.: B2883437
CAS No.: 393840-02-3
M. Wt: 529.63
InChI Key: QDOKRLRJDVXETF-UHFFFAOYSA-N
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Description

N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-3-fluorobenzamide: is a complex organic compound that features a unique combination of functional groups, including thiadiazole, triazole, and fluorobenzamide. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-3-fluorobenzamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of 5-(ethylsulfanyl)-1,3,4-thiadiazole: This step involves the reaction of ethyl mercaptan with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

    Carbamoylation: The thiadiazole derivative is then reacted with an appropriate isocyanate to introduce the carbamoyl group.

    Formation of 4-phenyl-4H-1,2,4-triazole: This involves the cyclization of a hydrazine derivative with a phenyl-substituted nitrile.

    Coupling Reaction: The thiadiazole and triazole intermediates are coupled using a suitable linker, such as a sulfide bridge, under basic conditions.

    Introduction of the Fluorobenzamide Group: The final step involves the acylation of the coupled intermediate with 3-fluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Mechanism of Action

The mechanism of action of N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-3-fluorobenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing substrate access.

    Modulating receptor activity: Acting as an agonist or antagonist at receptor sites.

    Interfering with protein-protein interactions: Disrupting the interactions between proteins that are crucial for cellular functions.

Comparison with Similar Compounds

  • N-({5-[({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-3-chlorobenzamide
  • N-({5-[({[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-3-bromobenzamide

Uniqueness: The presence of the ethylsulfanyl group and the fluorobenzamide moiety makes N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-3-fluorobenzamide unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN7O2S3/c1-2-33-22-29-27-20(35-22)25-18(31)13-34-21-28-26-17(30(21)16-9-4-3-5-10-16)12-24-19(32)14-7-6-8-15(23)11-14/h3-11H,2,12-13H2,1H3,(H,24,32)(H,25,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOKRLRJDVXETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN7O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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